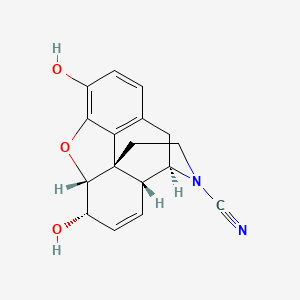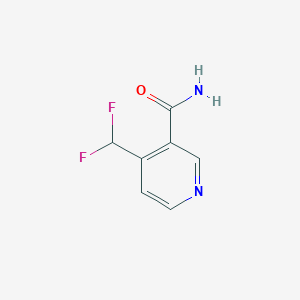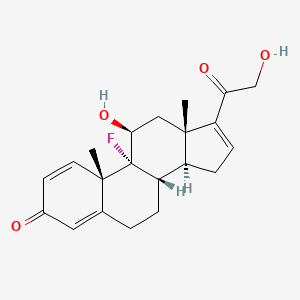
Desoxymetasone Impurity A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This impurity is often analyzed and monitored in pharmaceutical formulations to ensure the purity and efficacy of the final product.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Desoxymetasone Impurity A involves the fluorination and hydroxylation of specific steroidal precursors. The process typically includes the following steps:
Fluorination: Introduction of a fluorine atom at the 9th position of the steroid nucleus.
Hydroxylation: Addition of hydroxyl groups at the 11th and 21st positions.
Methylation: Introduction of a methyl group at the 16th position.
Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure high purity and consistency. The process involves:
Reactor Setup: Using high-pressure reactors to facilitate the fluorination and hydroxylation reactions.
Purification: Employing chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate and purify the impurity.
Quality Control: Conducting rigorous quality control tests to ensure the impurity meets pharmacopeial standards.
Análisis De Reacciones Químicas
Types of Reactions: Desoxymetasone Impurity A undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products Formed: The major products formed from these reactions include various hydroxylated and fluorinated steroidal derivatives, which are analyzed for their pharmacological properties .
Aplicaciones Científicas De Investigación
Desoxymetasone Impurity A has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.
Biology: Studied for its biological activity and potential effects on cellular processes.
Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of desoxymetasone formulations.
Industry: Utilized in the quality control and assurance processes of pharmaceutical manufacturing
Mecanismo De Acción
The precise mechanism of action of Desoxymetasone Impurity A is not well-documented. it is believed to exert effects similar to desoxymetasone, which acts by inducing the production of phospholipase A2 inhibitory proteins (lipocortins). These proteins inhibit the release of arachidonic acid, a precursor of inflammatory mediators such as prostaglandins and leukotrienes .
Comparación Con Compuestos Similares
Desoxymetasone: The parent compound, used as a potent topical corticosteroid.
Betamethasone: Another corticosteroid with similar anti-inflammatory properties.
Fluocinolone Acetonide: A corticosteroid used for similar dermatological conditions.
Comparison: Desoxymetasone Impurity A is unique due to its specific fluorination and hydroxylation pattern, which distinguishes it from other corticosteroids. This uniqueness is crucial for its identification and analysis in pharmaceutical formulations .
Propiedades
Fórmula molecular |
C21H25FO4 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H25FO4/c1-19-10-18(26)21(22)15(14(19)5-6-16(19)17(25)11-23)4-3-12-9-13(24)7-8-20(12,21)2/h6-9,14-15,18,23,26H,3-5,10-11H2,1-2H3/t14-,15-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
UAEUTSQWOUBCLN-XRYUJSLGSA-N |
SMILES isomérico |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@@]43C)F)O |
SMILES canónico |
CC12CC(C3(C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC43C)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
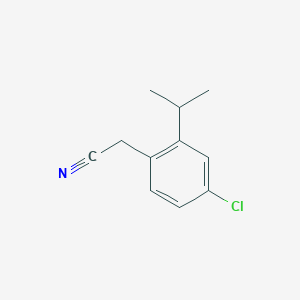
![7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
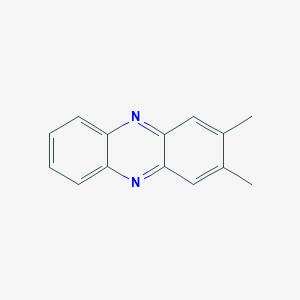

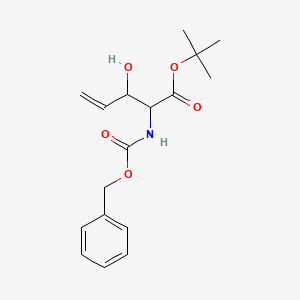
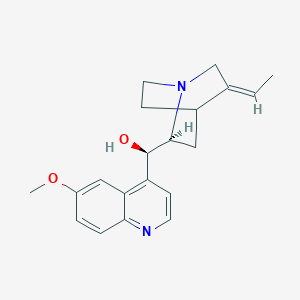
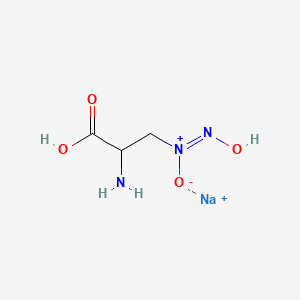
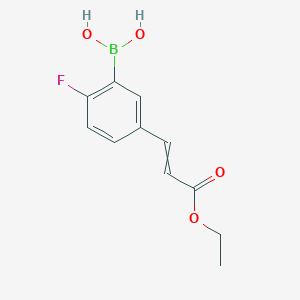
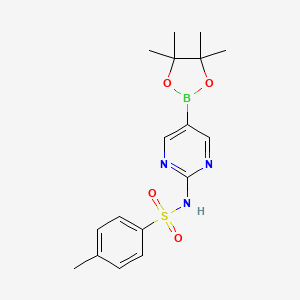
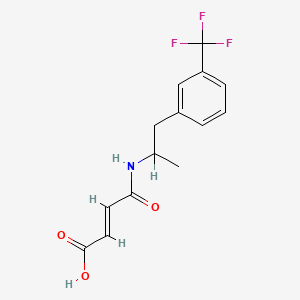
![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)
